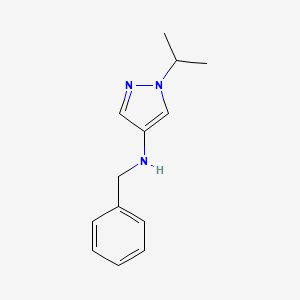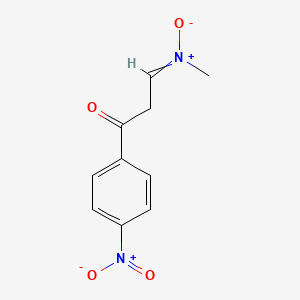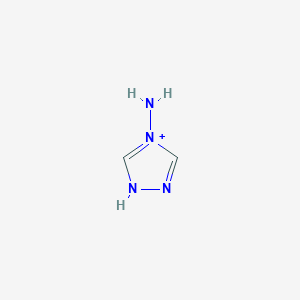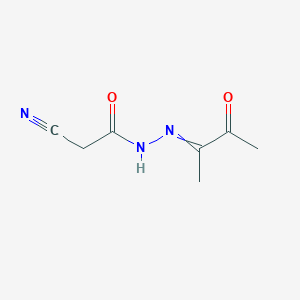![molecular formula C12H18FN5 B11727795 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727795.png)
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-[(1-éthyl-5-fluoro-1H-pyrazol-4-yl)méthyl]-1-(propan-2-yl)-1H-pyrazol-4-amine est un composé organique synthétique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d’azote aux positions 1 et 2. Ce composé est caractérisé par la présence d’un groupe éthyle, d’un atome de fluor et d’un groupe isopropyle liés au cycle pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-[(1-éthyl-5-fluoro-1H-pyrazol-4-yl)méthyl]-1-(propan-2-yl)-1H-pyrazol-4-amine implique généralement les étapes suivantes :
Formation du cycle pyrazole : Le cycle pyrazole peut être synthétisé par réaction de l’hydrazine avec un composé 1,3-dicarbonyle en conditions acides ou basiques.
Introduction de substituants : Le groupe éthyle, l’atome de fluor et le groupe isopropyle peuvent être introduits par diverses réactions de substitution à l’aide de réactifs et de catalyseurs appropriés.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour un contrôle précis des paramètres de réaction.
Analyse Des Réactions Chimiques
Types de réactions
La N-[(1-éthyl-5-fluoro-1H-pyrazol-4-yl)méthyl]-1-(propan-2-yl)-1H-pyrazol-4-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile selon la nature des substituants.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Agents halogénants tels que la N-bromosuccinimide (NBS) pour la bromation.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour étudier les processus biologiques impliquant des dérivés de pyrazole.
Médecine : Utilisation potentielle comme intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Applications dans le développement de produits agrochimiques ou de la science des matériaux.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or materials science.
Mécanisme D'action
Le mécanisme d’action de la N-[(1-éthyl-5-fluoro-1H-pyrazol-4-yl)méthyl]-1-(propan-2-yl)-1H-pyrazol-4-amine dépendrait de son application spécifique. Dans un contexte biologique, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison. Les voies impliquées varieraient en fonction de la cible et de la nature de l’interaction.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-éthyl-5-fluoro-1H-pyrazole-4-carboxamide
- Acide 1-isopropyl-5-fluoro-1H-pyrazole-4-carboxylique
- 1-éthyl-1H-pyrazole-4-amine
Unicité
La N-[(1-éthyl-5-fluoro-1H-pyrazol-4-yl)méthyl]-1-(propan-2-yl)-1H-pyrazol-4-amine est unique en raison de la combinaison spécifique de substituants sur le cycle pyrazole, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à d’autres dérivés de pyrazole.
Propriétés
Formule moléculaire |
C12H18FN5 |
|---|---|
Poids moléculaire |
251.30 g/mol |
Nom IUPAC |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H18FN5/c1-4-17-12(13)10(6-15-17)5-14-11-7-16-18(8-11)9(2)3/h6-9,14H,4-5H2,1-3H3 |
Clé InChI |
BAJZTTFHUVRAHB-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)CNC2=CN(N=C2)C(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl cyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate](/img/structure/B11727722.png)


![(E)-N-[(3-bromo-4-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11727732.png)
![Methyl 3-{2-[(dimethylamino)methylidene]-3-oxobutanamido}thiophene-2-carboxylate](/img/structure/B11727736.png)
![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)




![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727766.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)

![3-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoic acid](/img/structure/B11727791.png)
